4-Ethoxy-3-(trifluoromethyl)benzamide

Description

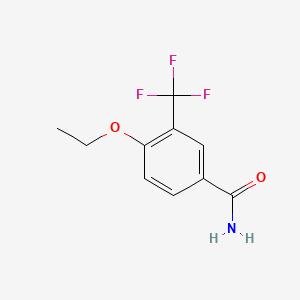

Structure

2D Structure

Properties

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-8-4-3-6(9(14)15)5-7(8)10(11,12)13/h3-5H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBNISNCGCRBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285456 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206593-26-1 | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-6-trifluoromethylbenzonitrile

A representative method involves starting with halogenated trifluoromethyl toluene derivatives. For example, 2,3-dichlorotrifluorotoluene undergoes fluorination and cyanation to yield 2-chloro-6-trifluoromethylbenzonitrile. The reaction conditions include:

- Use of fluorination reagents and catalysts at 60–260 °C for 0.5–4 hours.

- Cyaniding reagents in appropriate solvents reacting for 2–4 hours.

This step yields a nitrile intermediate essential for subsequent amide formation.

Hydrolysis to 2-Chloro-6-trifluoromethylbenzamide

The nitrile intermediate is hydrolyzed in aqueous sodium hydroxide solution at elevated temperature (~100 °C) for about 4 hours. This converts the nitrile group into the corresponding benzamide with high purity (~97%) and good yield (~89%).

The key challenge is the selective introduction of the ethoxy group at the 4-position relative to the trifluoromethyl substituent.

Alkylation of Phenolic Precursors

A common approach involves O-alkylation of hydroxy-substituted trifluoromethylbenzenes or chromone derivatives using ethyl bromide or ethyl iodide in the presence of inorganic bases such as potassium carbonate or sodium carbonate in dipolar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide. The reaction is typically conducted at mild temperatures (30–100 °C) for several hours to achieve high conversion.

Catalytic Hydrogenation and Amide Formation

Hydrogenation of nitrile intermediates in the presence of catalysts such as 5% palladium on carbon under mild hydrogen pressure (1.5 atm) at room temperature for 16 hours converts nitriles to amides efficiently. Triethylamine or other organic bases can be added to facilitate the reaction. The reaction mixture is then filtered, concentrated, and precipitated to isolate the benzamide product with high purity (~97%) and yield (~95%).

Representative Experimental Data and Conditions

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Fluorination & Chlorination | 2,3-Dichlorotrifluorotoluene, fluorination catalyst | Organic solvent (unspecified) | 60–260 | 0.5–4 | - | - |

| Cyanation | Cyaniding reagent | Organic solvent | - | 2–4 | - | - |

| Hydrolysis to Benzamide | NaOH (24 g), water (200 mL) | Water | 100 | 4 | 88.8 | 96.8 |

| Catalytic Hydrogenation to Benzamide | 5% Pd/C (2 g), triethylamine (15 g) | Tetrahydrofuran (60 mL) | 25 | 16 | 95.2 | 97.3 |

| O-Alkylation (for ethoxy group) | Ethyl bromide, K2CO3 or Na2CO3 | DMF, DMSO, or acetonitrile | 30–100 | Several | High | - |

Analysis of Preparation Methods

Advantages : The described methods use relatively mild reaction conditions, accessible reagents, and yield high purity products suitable for industrial scale-up. The catalytic hydrogenation step avoids harsh reagents and reduces environmental impact compared to traditional chlorination methods.

Challenges : Some steps require careful control of temperature and reaction time to prevent side reactions such as over-chlorination or incomplete conversion. The use of expensive catalysts like palladium may increase cost, but their recyclability can mitigate this.

Environmental and Safety Considerations : The methods avoid highly toxic or explosive reagents (e.g., hydrogen chloride gas, sulfur dioxide) and minimize waste generation. Use of aqueous hydrolysis and catalytic hydrogenation further enhances environmental friendliness.

Summary of Key Research Findings

The multi-step synthesis starting from halogenated trifluoromethyl toluene derivatives through fluorination, cyanation, hydrolysis, and catalytic hydrogenation is effective for producing 4-Ethoxy-3-(trifluoromethyl)benzamide with yields above 85% and purity above 95%.

O-alkylation using ethyl bromide in dipolar aprotic solvents under basic conditions is a reliable method for introducing the ethoxy group on the aromatic ring.

Catalytic hydrogenation with palladium on carbon under mild conditions efficiently converts nitriles to amides without significant side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethoxybenzaldehyde or ethoxybenzoic acid, while reduction of the amide group can produce ethoxybenzylamine .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which allows for the formation of carbon-carbon bonds by coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method is favored for its efficiency and versatility in creating complex organic molecules.

Industrial Production

In industrial settings, large-scale production may utilize optimized conditions in continuous flow reactors to enhance efficiency and minimize costs. Advanced purification techniques are also employed to ensure the high purity of the final product.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development: The compound is investigated for potential therapeutic applications due to its stability and bioactivity. It may serve as a precursor in synthesizing pharmaceuticals targeting diseases such as neurodegenerative disorders and infections .

- Biological Activity: Studies focus on its interaction with biological receptors or enzymes, which could modulate metabolic pathways and influence receptor activity .

Material Science

- Agrochemicals: The compound's properties make it suitable for developing agrochemicals that require enhanced stability and efficacy .

- Fluorinated Compounds: The trifluoromethyl group is commonly found in FDA-approved drugs, highlighting its importance in drug design and material science .

Spectroscopy

- The unique chemical environment created by the trifluoromethyl group allows for distinct chemical shifts in NMR spectroscopy, making it useful in spectral analysis .

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The ethoxy group may also contribute to the compound’s overall stability and solubility, facilitating its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-ethoxy-3-(trifluoromethyl)benzamide and its analogs:

Key Observations:

- Substituent Effects: The trifluoromethyl group in all compounds enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The ethoxy group in the target compound may confer moderate hydrophobicity, while the dimethylaminoethoxy substituent in the C₁₈H₂₀F₃N₂O₂ derivative increases basicity and water solubility . The amino group in 3-[2-amino-4-(trifluoromethyl)phenoxy]benzamide enhances hydrogen-bonding capacity, which could improve target binding affinity .

Synthesis Efficiency :

Computational and Structural Insights

- Docking Studies: Tools like AutoDock Vina and AutoDock4 enable comparative binding mode analysis. For example, the dimethylaminoethoxy group in C₁₈H₂₀F₃N₂O₂ may facilitate stronger receptor interactions due to its flexible side chain, whereas the rigid ethoxy group in the target compound might limit conformational adaptability .

- Crystal Packing :

- Software like Mercury could analyze packing patterns, though specific data are lacking. Compounds with bulkier substituents (e.g., bis(trifluoromethyl) groups in EP 2 697 207 B1 derivatives) likely exhibit distinct crystal lattice interactions .

Biological Activity

4-Ethoxy-3-(trifluoromethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Ethoxy group : Enhances solubility and stability.

- Trifluoromethyl group : Known for increasing lipophilicity and altering biological interactions.

The compound's chemical formula is , with a molecular weight of approximately 251.2 g/mol. The trifluoromethyl group significantly impacts both the chemical reactivity and biological activity of the compound, often enhancing its binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly proteins and enzymes. The trifluoromethyl moiety can enhance binding affinity, while the ethoxy group contributes to overall stability and solubility. This dual functionality may facilitate modulation of various biological pathways, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Anticancer Activity : Similar compounds have shown significant anticancer properties, suggesting potential in cancer therapy .

- Antiplasmodial Activity : Preliminary studies indicate that derivatives of benzamides with trifluoromethyl groups exhibit activity against Plasmodium falciparum, the causative agent of malaria .

- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, potentially indicating a role in treating neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy and trifluoromethyl groups | Potential anticancer and antimalarial |

| 4-Pyrrolidin-1-yl-3-trifluoromethyl-benzamide | Contains a pyrrolidine ring | Neuroprotective effects |

| 4-Amino-3-trifluoromethyl-benzamide | Amino group instead of ethoxy | Antiplasmodial activity |

| 4-Ethoxy-2,3-difluoro-benzamide | Two fluorine atoms on the benzene ring | Different reactivity |

This table highlights the diversity in biological activities among structurally similar compounds, emphasizing the unique potential of this compound .

Case Studies and Research Findings

- Anticancer Studies : A study focused on the synthesis of new benzamide derivatives demonstrated that compounds with similar backbones exhibited notable cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways involved in cell proliferation .

- Antimalarial Activity : Research from the Medicines for Malaria Venture highlighted that certain trifluoromethyl-substituted benzamides showed promising selectivity and activity against Plasmodium falciparum. This suggests that this compound could be explored further for its antimalarial potential .

- Neuroprotection : Investigations into related compounds indicated that modifications to the benzamide structure could yield neuroprotective agents. The structural similarities suggest that this compound may also possess such properties, warranting further exploration in neuropharmacology.

Q & A

Q. What are the critical synthetic pathways and intermediates for 4-Ethoxy-3-(trifluoromethyl)benzamide?

A scalable synthesis involves sequential functionalization of benzamide derivatives. For example, O-benzyl hydroxylamine hydrochloride reacts with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) to form intermediates like N-(benzyloxy)benzamides . Subsequent deprotection or transesterification with sodium pivalate yields the final product. Key intermediates include N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, which requires strict temperature control due to thermal instability .

Q. What safety protocols are essential during synthesis and handling?

A hazard analysis must precede synthesis, focusing on reactive intermediates (e.g., acyl chlorides), mutagenicity risks, and thermal decomposition. For example:

- Acyl chlorides : Use fume hoods and personal protective equipment (PPE) to prevent inhalation .

- Mutagenicity : Ames II testing revealed that anomeric amide derivatives exhibit mutagenicity comparable to benzyl chloride, necessitating minimized exposure .

- Thermal hazards : Differential scanning calorimetry (DSC) data indicate decomposition of intermediates at elevated temperatures; avoid heating beyond 40°C .

Q. How can researchers validate purity and structural integrity?

Combine chromatography (e.g., flash column chromatography with pentanes/diethyl ether) and spectroscopic methods:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoromethyl and ethoxy groups) .

- Mass spectrometry : Use NIST reference spectra (e.g., for trifluoromethyl benzoyl chloride derivatives) to cross-validate molecular ions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and selectivity?

- Solvent selection : Acetonitrile enhances nucleophilic substitution rates compared to dichloromethane .

- Temperature control : Maintain reactions at 0–5°C during acyl chloride additions to minimize side reactions .

- Catalyst screening : Sodium pivalate improves transesterification efficiency by reducing steric hindrance .

- Design of Experiments (DoE) : Use factorial design to test variables like stoichiometry, solvent polarity, and reaction time .

Q. What computational tools aid in resolving spectral data contradictions?

Q. How can mutagenicity risks be mitigated during scale-up?

- Ames testing : Prioritize intermediates with lower mutagenic potential (e.g., compound 3 in ).

- Structural modifications : Replace benzyloxy groups with less labile protecting groups (e.g., tert-butoxycarbonyl) to reduce mutagenic byproducts .

Q. What analytical methods detect decomposition products during storage?

- HPLC-MS : Monitor for hydrolyzed products (e.g., free benzamide or trifluoromethylphenol derivatives) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures to refine storage protocols .

Methodological Frameworks

Q. How to design experiments for mechanistic studies of acyl transfer reactions?

- Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D₂O) to probe rate-limiting steps .

- Trapping experiments : Introduce scavengers (e.g., trichloroisocyanuric acid) to isolate reactive intermediates .

Q. What strategies address low yields in multi-step syntheses?

Q. How to reconcile discrepancies between computational predictions and experimental data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.